molecular formula C12H17NO B1679366 N,N-Diethyl-p-toluamide CAS No. 2728-05-4

N,N-Diethyl-p-toluamide

Cat. No. B1679366
CAS RN: 2728-05-4
M. Wt: 191.27 g/mol
InChI Key: PUZORFQMRDHKBT-UHFFFAOYSA-N
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Description

N,N-Diethyl-p-toluamide, commonly known as DEET, is a nearly colorless liquid with a faint characteristic odor . It is the active ingredient in some common repellents widely used to repel biting pests such as mosquitos and ticks . A significant benefit of DEET is protection against mosquito or tick-borne illnesses .


Synthesis Analysis

DEET was first reported to be synthesized in 1929 by N. N. Maxim in a Romanian journal . The principal method used for the detection of DEET and/or its metabolites in biological samples is high performance liquid chromatography (HPLC) and GC coupled with MS . Sample preparation is typically performed using solid-phase extraction (SPE) and/or LLE with organic solvents such as methanol, methylene chloride, and acetonitrile .


Molecular Structure Analysis

The molecular formula of DEET is C12H17NO . Its molecular weight is 191.27 g/mol . The InChI of DEET is InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 .


Chemical Reactions Analysis

DEET is absorbed and most is metabolized before excretion . The main human urinary metabolites of DEET are DCBA and EACB . Additional metabolites may include ET, DHMB, m-toluic acid, and ACB .


Physical And Chemical Properties Analysis

DEET is a nearly colorless liquid with a faint characteristic odor . Its molecular weight is 191.27 g/mol . The XLogP3 of DEET is 1.6 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The rotatable bond count of DEET is 3 .

Scientific Research Applications

Insect Repellent

N,N-Diethyl-p-toluamide, commonly known as DEET, is the most widely used insect repellent . It was developed by the US military in 1946 and has been commercialized since 1956 . DEET is effective against a variety of disease-carrying insects such as mosquitoes, flies, ticks, fleas, lice, and mites .

Disease Prevention

DEET plays a crucial role in preventing diseases transmitted by insects. It protects humans from diseases like malaria, yellow fever, dengue fever, zika, and filariasis . By repelling disease-carrying insects, DEET helps to reduce the number of infections and associated deaths each year .

Crop Protection

DEET is also used in agriculture to protect crops from damage caused by insects. It helps to manage problems related to animal infection, plant infection, and direct crop damage due to insect foraging .

Study of Insect Behavior

Research on DEET has contributed to our understanding of insect behavior, particularly how insects perceive and respond to repellents. Studies have explored the olfactory and gustatory mechanisms of insects and how DEET affects their central nervous system .

Skin Absorption Studies

DEET is often used in studies investigating dermal absorption of chemicals. For example, research has been conducted to assess the mutual enhancement of dermal absorption of DEET and oxybenzone, an active ingredient in sunscreen .

Environmental Impact Studies

DEET is considered an emerging pollutant in water bodies due to its widespread use and disposal through sewage waste . Studies have been conducted to understand the environmental impact of DEET and to develop methods for its degradation .

Mechanism of Action

Target of Action

N,N-Diethyl-p-toluamide, also known as DEET, is a common active ingredient in many insect repellent products . It is widely used to repel biting pests such as mosquitoes and ticks .

Mode of Action

Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. The most longstanding mechanism proposes that the deet chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath . Recent studies suggest that DEET is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity .

Biochemical Pathways

DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . Although several P450 isoenzymes have elicited activity in DEET metabolism, it appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism .

Result of Action

The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . Symptoms resulting from exposure to this compound include disorientation, staggering gait, slurred speech, crying out, episodes consisting of stiffening into a sitting position, extending of extremities, flexing of the fingers and dorsiflexing the toes . It may also cause jaundice, aplastic anemia, bleeding, convulsive seizure or death .

Action Environment

DEET enters the environment through several pathways: directly into air during spray application; to surface water from overspray and indirectly via wastewater treatment plant (WTTP) discharges (as a result of washing of skin and laundering of clothing); or to soil via overspray and application of treated sewage as an amendment . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of DEET .

Future Directions

To protect humans from malaria, yellow fever, dengue fever, zika, and filariasis, as well as to reduce economic losses associated with crop damage, considerably more efforts are needed to characterize the interactions between insects and insect repellents/pesticides to develop more potent pest control agents .

properties

IUPAC Name

N,N-diethyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZORFQMRDHKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876903
Record name BENZAMIDE, N,N-DIETHYL-4-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-p-toluamide

CAS RN

2728-05-4
Record name N,N-Diethyl-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2728-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-p-toluamide
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Record name N,N-Diethyl-p-toluamide
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Record name BENZAMIDE, N,N-DIETHYL-4-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIETHYL-P-TOLUAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BWY8K43U
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Synthesis routes and methods

Procedure details

Dimethyl amine (13.00 g, 177.87 mmol, 18.40 mL) and pyridine (38.37 g, 485.10 mmol, 39.23 mL) were dissolved in 500 mL of anhydrous DCM under argon and cooled to 0° C. p-Tolyl chloride (25.00 g, 161.70 mmol), dissolved in 75 mL of anhydrous DCM, was added to the solution slowly. On completion of addition the solution was slowly warmed to room temp and stirred for 12 h. The reaction mixture was poured into 1N HCl and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with saturated sodium bicarbonate, water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (4:1 hexane/ethyl acetate) Yield 25.36 g.
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
39.23 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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